molecular formula C6H12O6 B3268384 D-[1,3-13C2]Glucose CAS No. 478529-30-5

D-[1,3-13C2]Glucose

Cat. No. B3268384
CAS RN: 478529-30-5
M. Wt: 182.14 g/mol
InChI Key: WQZGKKKJIJFFOK-MMJPJHJISA-N
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Description

D-[1,3-13C2]Glucose is a stable isotope of glucose . It is a monosaccharide, which is the main source of energy in the form of ATP for living organisms . It occurs in plants as a product of photosynthesis and in animals and fungi, it is the result of the breakdown of glycogen . It is also the most common naturally occurring simple sugar and is a building block for disaccharides sucrose and lactose and higher oligo- and polysaccharides .


Synthesis Analysis

The synthesis of this compound involves the oxidation of β-D-glucose to D-glucono-δ-lactone, producing hydrogen peroxide (H2O2) as a by-product, with molecular oxygen acting as an electron acceptor . The enzyme glucose oxidase plays a crucial role in this process .


Molecular Structure Analysis

D-Glucose can exist in an open-chain form as well as cyclic forms . The structure of glucose includes a six-carbon sugar with a terminal aldehyde group . The carbons labeled with an asterisk in the structure are chiral .


Chemical Reactions Analysis

Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, producing hydrogen peroxide (H2O2) as a by-product, with molecular oxygen acting as an electron acceptor .


Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a melting point of 150-152 °C . It has an optical activity of [α]25/D +52.0°, c = 2 in H2O (trace NH4OH) .

Mechanism of Action

The catalytic action of glucose oxidase is dependent on the FAD cofactor, which acts as an initial electron acceptor (as a hydride) and undergoes reduction to FADH . Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .

Safety and Hazards

D-[1,3-13C2]Glucose may be harmful if inhaled, may cause respiratory irritation, may be harmful in contact with skin, may cause moderate irritation, may cause eye irritation, and may be harmful if swallowed . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

D-[1,3-13C2]Glucose can be used as a stable isotope in the in vivo study of dynamic metabolic profiling of pancreatic tumor . It can also be used to study the nonoxidative pentose phosphate pathway using a single-tracer method . Future research may focus on the metabolic alterations of human monocytes under neuroinflammatory conditions .

properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(2,4-13C2)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-MMJPJHJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([13C@@H]([C@H]([13CH](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-[1,3-13C2]Glucose
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D-[1,3-13C2]Glucose
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D-[1,3-13C2]Glucose
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D-[1,3-13C2]Glucose
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D-[1,3-13C2]Glucose
Reactant of Route 6
D-[1,3-13C2]Glucose

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